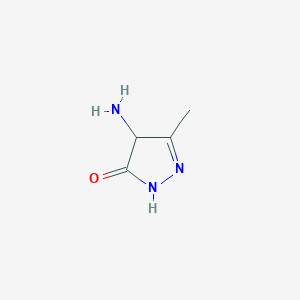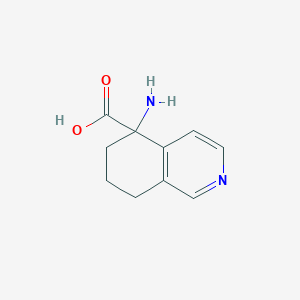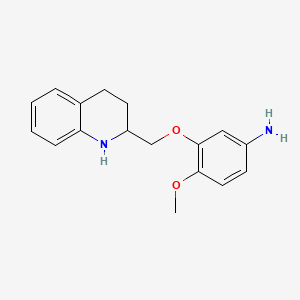
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline is a complex organic compound with the molecular formula C17H20N2O2 This compound features a methoxy group attached to an aniline ring, which is further connected to a tetrahydroquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline intermediate, which is then reacted with an appropriate aniline derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction might be carried out in the presence of a base such as sodium carbonate and a solvent like methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography might also be employed to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could produce various aniline derivatives with different functional groups .
Applications De Recherche Scientifique
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure but differ in their functional groups.
6-Methoxy-1,2,3,4-tetrahydroquinoxaline: This compound has a similar tetrahydroquinoline moiety but with different substituents
Uniqueness
4-Methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .
Propriétés
Formule moléculaire |
C17H20N2O2 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
4-methoxy-3-(1,2,3,4-tetrahydroquinolin-2-ylmethoxy)aniline |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-9-7-13(18)10-17(16)21-11-14-8-6-12-4-2-3-5-15(12)19-14/h2-5,7,9-10,14,19H,6,8,11,18H2,1H3 |
Clé InChI |
JWPBDFGSRODXLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N)OCC2CCC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol](/img/structure/B13242053.png)
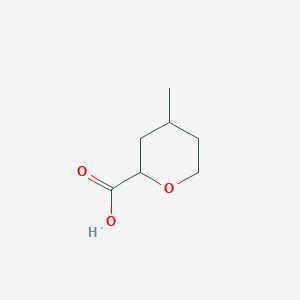
![Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate](/img/structure/B13242063.png)

![3-[Bis(3-aminopropyl)amino]propanoic acid](/img/structure/B13242074.png)

amine](/img/structure/B13242086.png)
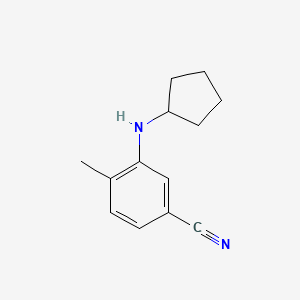
amine](/img/structure/B13242106.png)
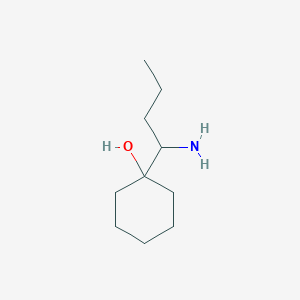
![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
